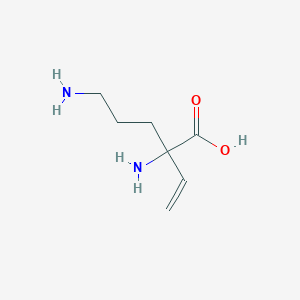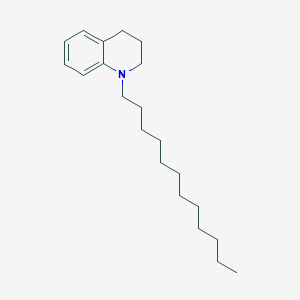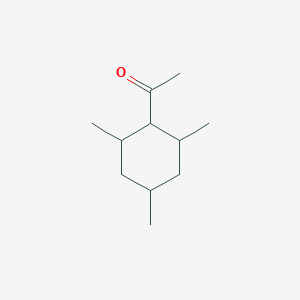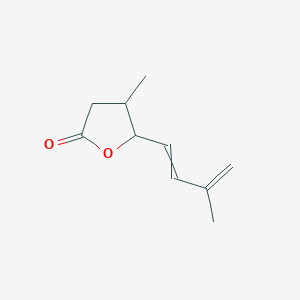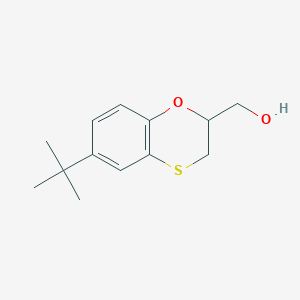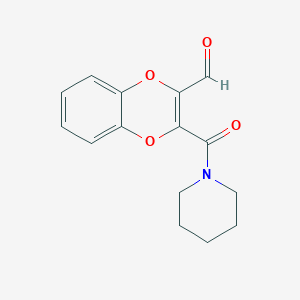![molecular formula C8H7ClN4S2 B14317328 Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- CAS No. 111988-51-3](/img/structure/B14317328.png)
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is a complex organic compound featuring a thiazolidine ring with a chloro-thiazolylmethyl substituent. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. This reaction is often facilitated by the presence of bromine or iodine, silica chloride, or other catalysts such as ammonium 12-molybdophosphate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient for large-scale production and ensures a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often exhibit unique properties and are used in different applications depending on their chemical structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound often acts by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. This interaction can result in various physiological effects, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolidine derivatives and cyanamides, such as calcium cyanamide and thiamethoxam .
Uniqueness
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a thiazolidine ring with a chloro-thiazolylmethyl substituent makes it particularly versatile in various applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
111988-51-3 |
|---|---|
Molekularformel |
C8H7ClN4S2 |
Molekulargewicht |
258.8 g/mol |
IUPAC-Name |
[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C8H7ClN4S2/c9-7-11-3-6(15-7)4-13-1-2-14-8(13)12-5-10/h3H,1-2,4H2 |
InChI-Schlüssel |
RUXHRNZZERQELK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=NC#N)N1CC2=CN=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


